molecular formula C8H18N2O2S B611336 Thialaminine CAS No. 38264-97-0

Thialaminine

Cat. No. B611336
CAS RN: 38264-97-0
M. Wt: 206.3
InChI Key: DOTVFUARKFIRGC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thialaminine is a strongly basic chemical modification of cysteine.

Scientific Research Applications

Chemical Modification of Cysteine

4-Thialaminine has been identified as a strongly basic chemical modification of cysteine, synthesized from l-cysteine through trimethylaminoethylation. This synthesis results in a new amino acid, l-[2-[(2-amino-2-carboxyethyl)thio]ethyl]trimethylammonium hydroxide, known as 4-thialaminine or thialaminine. It has been found to be extremely stable under usual protein acid hydrolysis conditions and shows unique properties such as resistance to the action of trypsin, while enhancing the chymotryptic activity of trypsin toward certain bonds of trimethylaminoethylated insulin (Itano & Robinson, 1972).

Enzymatic Thioamide Formation

Thialaminine is involved in the biosynthesis of 6-thioguanine (6TG), a DNA-targeting therapeutic used in the treatment of various cancers. A specialized enzyme system in the biosynthesis of 6TG in bacteria, involving an ATP-dependent sulfur transferase (YcfA) and a sulfur-mobilizing enzyme (YcfC), demonstrates the role of thialaminine in this antimetabolite pathway. This process illustrates a unique enzymatic C-S bond formation in natural product biosynthesis (Litomska et al., 2018).

Structural Insights and Enzyme Modification

Research on the introduction of γ-thialysine in place of a catalytically important lysine in the enzyme N-acetylneuraminic acid lyase (NAL) offers insights into thialaminine's application in enzyme modification. This study provides an understanding of how γ-thialysine can structurally mimic lysine in enzymes and demonstrates the utility of chemical mutagenesis for modifying enzyme active sites, thus highlighting thialaminine's role in exploring enzyme catalysis (Timms et al., 2013).

Antibacterial Activity

Thialaminine has been studied in the synthesis of new thioamides and thiazoles, which showed significant antibacterial activity against various gram-positive and gram-negative bacteria. This study underscores the potential of thialaminine in developing antibacterial agents, emphasizing its role in the structure-antimicrobial activity relationships (Stanchev et al., 2000).

properties

CAS RN

38264-97-0

Product Name

Thialaminine

Molecular Formula

C8H18N2O2S

Molecular Weight

206.3

IUPAC Name

S-(2-(trimethylammonio)ethyl)-L-cysteinate

InChI

InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI Key

DOTVFUARKFIRGC-ZETCQYMHSA-N

SMILES

O=C([C@@H](N)CSCC[N+](C)(C)C)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Thialaminine;  4-Thialaminine;  4Thialaminine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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